Product packaging for 1H-1,2,3-Triazole-4-thiol(Cat. No.:CAS No. 6440-06-8)

1H-1,2,3-Triazole-4-thiol

Cat. No.: B1598553
CAS No.: 6440-06-8
M. Wt: 101.13 g/mol
InChI Key: LLCOQBODWBFTDD-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-4-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the development of new molecules. The monosodium salt of this compound (CAS 59032-27-8) is a solid with a melting point of 148°C and is recommended to be stored under an inert atmosphere at room temperature . The broader 1,2,3-triazole pharmacophore is a key structural component in several pharmaceuticals, including the cephalosporin antibiotic cefatrizine, and is known for its ability to interact with specific biological targets . As a reagent, it is primarily used in research and development as a foundational building block. Its structure allows for further functionalization, making it valuable for creating novel compounds in discovery chemistry. Researchers are exploring its potential in various fields, though specific application data for the 4-thiol derivative is less documented compared to its isomers. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Appropriate safety precautions should be followed during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3N3S B1598553 1H-1,2,3-Triazole-4-thiol CAS No. 6440-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dihydrotriazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H3N3S/c6-2-1-3-5-4-2/h1H,(H2,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCOQBODWBFTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90214654
Record name 1H-1,2,3-Triazole-4-thiol
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Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6440-06-8
Record name 1H-1,2,3-Triazole-5-thiol
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Record name 1H-1,2,3-Triazole-4-thiol
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Record name 1H-1,2,3-Triazole-4-thiol
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Record name 1H-1,2,3-triazole-4-thiol
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General Context and Significance Within Heterocyclic Chemistry

1H-1,2,3-Triazole-4-thiol belongs to the class of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. Specifically, it is a derivative of 1,2,3-triazole, a five-membered ring with three nitrogen atoms and two carbon atoms. tandfonline.comtandfonline.com The presence of the thiol group (-SH) at the 4-position of the triazole ring imparts unique chemical properties and reactivity to the molecule.

Heterocyclic compounds are of immense importance in chemistry, forming the structural core of a vast number of natural products, pharmaceuticals, agrochemicals, and materials. tandfonline.comnih.gov The 1,2,3-triazole ring system, in particular, is a prominent scaffold in medicinal chemistry due to its stability and ability to participate in various non-covalent interactions, such as hydrogen bonding. researchgate.net The introduction of a thiol group adds a valuable functional handle for further chemical modifications and introduces the potential for new biological activities and material properties. This compound and its derivatives are studied for their theoretical interest and their utility in synthesis. thieme-connect.de

Evolution of Research Focus on 1,2,3 Triazole Scaffolds

The research interest in 1,2,3-triazole scaffolds has significantly evolved over the decades. Initially, the synthesis of these compounds was often challenging. However, the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily accessible. bohrium.comrsc.org This breakthrough led to a surge in research exploring the applications of 1,2,3-triazoles in various fields.

The focus of research has expanded from fundamental synthesis to the exploration of their diverse biological activities. tandfonline.com Numerous studies have demonstrated that compounds containing the 1,2,3-triazole scaffold exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. tandfonline.comtandfonline.comnih.gov This has led to the development of many 1,2,3-triazole-containing molecules that have been proposed, synthesized, and tested for various therapeutic applications. nih.gov More recent research has also delved into developing new catalytic and environmentally friendly methods for synthesizing these valuable compounds. bohrium.com

Role As a Privileged Chemical Building Block in Modern Synthesis and Applications

Classical Synthetic Pathways

Classical methods for synthesizing the 1,2,3-triazole core have been foundational, with many modern techniques evolving from these initial discoveries.

Huisgen 1,3-Dipolar Cycloaddition Reactions of Azides and Alkynes

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of triazole synthesis, involving the reaction of an azide (B81097) with an alkyne. wikipedia.orgorganic-chemistry.org This reaction forms the five-membered triazole ring and is a prime example of a click reaction, a class of reactions known for their reliability and specificity. wikipedia.orgchemeurope.com

The original Huisgen cycloaddition, typically conducted under thermal conditions, is a concerted pericyclic reaction. organic-chemistry.org When using asymmetric alkynes, this thermal process is generally not regioselective and results in a mixture of both 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. wikipedia.orgchemeurope.comresearchgate.net For instance, the reaction of an azide with an alkyne at elevated temperatures can produce both the 1,4-adduct and the 1,5-adduct, often requiring subsequent separation of the isomers. wikipedia.org While azides are stable and have a low propensity for side reactions, the lack of regiocontrol and often harsh reaction conditions are significant drawbacks of the purely thermal approach. wikipedia.org

The challenge of regioselectivity in the classical Huisgen cycloaddition has been largely overcome through the development of metal-catalyzed variants. These reactions are technically stepwise and not concerted cycloadditions, but they provide excellent control over the product's isomeric form. organic-chemistry.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , pioneered by Sharpless and Meldal, is the foremost method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles . wikipedia.orgmdpi.comacs.org This reaction is highly efficient, proceeds under mild conditions (often at room temperature and in aqueous media), and exclusively yields the 1,4-isomer. acs.org The catalytic cycle involves the in situ formation of a copper(I) acetylide, which then reacts with the azide. chemeurope.com

Conversely, the synthesis of 1,5-disubstituted 1,2,3-triazoles can be achieved with high regioselectivity using Ruthenium(II) catalysts (RuAAC) . acs.orgmdpi.com This method complements the CuAAC reaction, providing access to the alternative regioisomer. mdpi.com Other catalytic systems have also been developed to control regioselectivity. For example, iron(III) chloride (FeCl₃) has been employed as an inexpensive and non-toxic catalyst for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. mdpi.com

The table below summarizes the regioselective outcomes of different catalytic systems.

Catalyst SystemRegioisomeric ProductKey Features
Copper(I) (CuAAC)1,4-disubstitutedHigh yield, mild conditions, cornerstone of "click chemistry". wikipedia.orgmdpi.com
Ruthenium(II) (RuAAC)1,5-disubstitutedProvides complementary regioselectivity to CuAAC. acs.orgmdpi.com
Iron(III) (FeCl₃)1,5-disubstitutedInexpensive and non-toxic alternative for 1,5-isomers. mdpi.com
Silver(I) (Ag)1,4-disubstitutedA copper-free click chemistry approach. rsc.org

Dimroth Rearrangements and Related Cyclization Pathways

The Dimroth rearrangement is a significant transformation in triazole chemistry, characterized by the switching of endocyclic and exocyclic heteroatoms. wikipedia.orgrsc.org Discovered by Otto Dimroth in 1909, this rearrangement typically occurs in certain 1,2,3-triazoles under heating, where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.org The process proceeds through a ring-opening to a diazo intermediate, allowing for bond rotation and subsequent ring-closure to form the rearranged product. wikipedia.org

This rearrangement provides a pathway to novel heterocyclic structures that might be otherwise difficult to access. For example, it has been used as a strategic tool in the synthesis of diverse nitrogen-rich energetic compounds starting from a 4-amino-5-nitro-1,2,3-triazole precursor. rsc.org In another relevant application, heating 1,4-disubstituted thiosemicarbazides with trimethyl orthoformate can lead to 1,4-disubstituted 3-sulfanyl-1,2,4-triazolium salts, which are structurally related to the target thiol compounds and can undergo reversible interconversions depending on the acidity of the medium. researchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants. researchgate.net These one-pot procedures are valued for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity. researchgate.netmdpi.com

Several MCRs have been developed for the synthesis of 1,2,3-triazole derivatives. A common example is the one-pot reaction of an alkyl or aryl halide, sodium azide, and a terminal alkyne, catalyzed by a copper source, to produce 1,4-disubstituted 1,2,3-triazoles. mdpi.com This approach avoids the need to isolate the potentially hazardous organic azide intermediate.

Of particular relevance is the green synthesis of β-thiol-1,4-disubstituted-1,2,3-triazoles via an MCR. This reaction uses various thiiranes (as the thiol source), terminal alkynes, and sodium azide, catalyzed by a magnetically recoverable Fe₃O₄@SiO₂-PMA-Cu nanocomposite in an aqueous medium. researchgate.net Metal-free MCRs have also been reported, such as the synthesis of 4,5-disubstituted 1H-1,2,3-triazoles from phosphonium (B103445) salts, aldehydes, and sodium azide. organic-chemistry.org

The following table highlights examples of multicomponent reactions for triazole synthesis.

ReactantsCatalyst/ConditionsProduct
Alkyl Halide, Sodium Azide, Terminal AlkyneCu(OAc)₂·H₂O1,4-disubstituted 1,2,3-triazole. mdpi.com
Thiirane, Terminal Alkyne, Sodium AzideFe₃O₄@SiO₂-PMA-Cu Nanocompositeβ-thiol-1,4-disubstituted-1,2,3-triazole. researchgate.net
Phosphonium Salt, Aldehyde, Sodium AzideMetal-free, Organocatalyzed4,5-disubstituted 1H-1,2,3-triazole. organic-chemistry.org

Catalytic Synthetic Routes

Catalysis is central to the modern synthesis of 1,2,3-triazoles, enabling high efficiency, regioselectivity, and milder reaction conditions. bohrium.com While the copper- and ruthenium-catalyzed azide-alkyne cycloadditions are the most prominent examples, a broader range of catalytic systems has been explored to expand the synthetic toolkit.

These catalytic routes can be broadly categorized into homogeneous and heterogeneous systems. Homogeneous catalysts, such as soluble copper and ruthenium complexes, offer high activity and selectivity. researchgate.net Heterogeneous catalysts, like copper supported on charcoal (Cu/C) or other solid supports, provide significant advantages in terms of catalyst recovery and reuse, which is crucial for sustainable and industrial-scale processes. researchgate.netrsc.org A robust protocol for synthesizing 1,4-disubstituted 1H-1,2,3-triazoles has been established using a copper-on-charcoal heterogeneous catalyst under continuous flow conditions. rsc.org

Beyond copper and ruthenium, other transition metals have been successfully employed.

Silver(I) and Zinc(II) have been developed as catalysts for copper-free click reactions, yielding 1,4-disubstituted triazoles. mdpi.comrsc.orgrsc.org

Rhodium(II) catalysts have been used in reactions of triazoles that proceed via a Dimroth rearrangement, showcasing catalytic applications beyond cycloaddition. acs.org

Palladium(0) catalysis has been used to form 1H-1,2,3-triazoles from the reaction of an azide with an alkenyl halide.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent and widely utilized method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govunits.itnih.gov This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. nih.govunits.itresearchgate.net The result is a highly regioselective and efficient formation of the triazole ring, typically with excellent yields and under mild reaction conditions. nih.govnih.govnih.gov The general pathway often involves the initial synthesis of a 1,2,3-triazole scaffold which can then be further functionalized to introduce the thiol group. evitachem.comyu.edu.jo

Homogeneous Catalysis

In homogeneous CuAAC, the copper catalyst is soluble in the reaction medium. frontiersin.org A common and effective catalytic system involves the in situ reduction of copper(II) salts, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate. mdpi.commdpi.com This generates the active Cu(I) species necessary for the catalytic cycle. mdpi.com The reaction is robust and can be performed in various solvents, including water, which aligns with green chemistry principles. units.it For instance, the synthesis of 1-benzyl-1H-1,2,3-triazole-4-thiol can be conceptualized through the initial CuAAC reaction to form the triazole ring, followed by subsequent chemical modifications. evitachem.com

The use of ligands can further enhance the efficiency and stability of the homogeneous copper catalyst. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a well-known ligand that stabilizes the Cu(I) oxidation state and prevents catalyst disproportionation, leading to improved reaction outcomes. researchgate.net

Catalyst SystemReducing AgentSolventKey Features
CuSO₄·5H₂OSodium AscorbateWater/Organic SolventsIn situ generation of Cu(I), mild conditions, high yields. mdpi.commdpi.com
CuI-AcetonitrileUsed with ligands like TBTA for enhanced stability. researchgate.net
Heterogeneous Catalysis

To address challenges associated with catalyst separation and product contamination in homogeneous systems, heterogeneous copper catalysts have been developed. nih.govfrontiersin.org These catalysts are insoluble in the reaction medium, allowing for easy recovery and reuse. frontiersin.orgnih.gov

Copper Nanoparticles (CuNPs): Copper nanoparticles, due to their high surface-area-to-volume ratio, exhibit excellent catalytic activity. nih.govresearchgate.net They can be supported on various materials to enhance their stability and recyclability. For example, CuNPs supported on carbon (CuNPs/C) have been shown to be highly effective for the synthesis of 1,4-disubstituted 1,2,3-triazoles in water. frontiersin.orgnih.govresearchgate.net These catalysts can often be reused multiple times without a significant loss in activity. frontiersin.orgresearchgate.net Another approach involves supporting copper nanoparticles on nanocellulose, which also provides a highly efficient and recyclable heterogeneous catalyst for CuAAC reactions in green solvents like glycerol. researchgate.net

Copper on Carbon (Cu/C): This catalyst is prepared by impregnating a carbon support with a copper salt followed by reduction. frontiersin.orgrsc.org Copper on charcoal has been successfully used in continuous flow synthesis of 1,2,3-triazoles, demonstrating its robustness and versatility. rsc.org These catalysts can promote the reaction in water at room temperature, making the process environmentally friendly. frontiersin.org

Cu@KCC-1-NH-CS2 Nanoreactors: These novel nanoreactors represent a sophisticated approach to heterogeneous catalysis. consensus.app The copper is encapsulated within a functionalized silica (B1680970) support, providing a highly active and reusable catalytic system for the synthesis of 1,4-disubstituted 1,2,3-triazoles in water. consensus.appresearchgate.net This system boasts high catalytic performance, short reaction times, and excellent reusability. consensus.app A schematic representation of the synthesis using this nanoreactor highlights its engineered design for efficient catalysis. researchgate.net

Heterogeneous CatalystSupport MaterialKey Advantages
Copper Nanoparticles (CuNPs)Carbon, NanocelluloseHigh catalytic activity, recyclability, can be used in green solvents. frontiersin.orgnih.govresearchgate.net
Copper on Carbon (Cu/C)Activated CarbonRobust, suitable for continuous flow, environmentally friendly. frontiersin.orgrsc.org
Cu@KCC-1-NH-CS2 NanoreactorsFunctionalized SilicaHigh performance, short reaction times, excellent reusability. consensus.appresearchgate.net

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer. nih.govacs.orgresearchgate.net This is a significant advantage as it allows for the synthesis of a different constitutional isomer that is not accessible through the copper-catalyzed route. researchgate.netcore.ac.uk The reaction is typically catalyzed by ruthenium(II) complexes, such as [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂, Cp*RuCl(COD)). nih.gov

A key feature of RuAAC is its ability to tolerate both terminal and internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles. nih.govacs.org The proposed mechanism involves the oxidative coupling of the azide and alkyne to a six-membered ruthenacycle intermediate, followed by reductive elimination to form the triazole product. nih.gov

CatalystReactant ScopeProduct
[Cp*RuCl] complexesTerminal and Internal Alkynes1,5-Disubstituted and 1,4,5-Trisubstituted 1,2,3-triazoles. nih.govacs.org

Palladium-Catalyzed Transformations

Palladium catalysis offers alternative pathways for the synthesis of 1,2,3-triazoles. One notable method involves a one-pot synthesis of 4-aryl-1H-1,2,3-triazoles from anti-3-aryl-2,3-dibromopropanoic acids and sodium azide. organic-chemistry.org This reaction proceeds in the presence of a palladium catalyst, such as Pd₂(dba)₃ with a Xantphos ligand. organic-chemistry.org The process involves a debrominative decarboxylation to form a vinyl bromide intermediate, which then undergoes cycloaddition with hydrazoic acid (formed in situ) to yield the triazole. organic-chemistry.org

Furthermore, palladium catalysis can be employed for the N-arylation of the 1,2,3-triazole ring itself, allowing for the synthesis of N²-aryl-1,2,3-triazoles with high selectivity. nih.gov This demonstrates the versatility of palladium in functionalizing the pre-formed triazole core.

Organocatalytic Methods

In recent years, organocatalysis has emerged as a powerful, metal-free approach for the synthesis of 1,2,3-triazoles. researchgate.netrsc.org These methods align with green chemistry principles by avoiding the use of potentially toxic and expensive metal catalysts. researchgate.net

One common strategy involves the use of an organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to catalyze the [3+2] cycloaddition. nih.gov For instance, DBU can catalyze the reaction between β-ketoesters and aryl azides to produce highly functionalized 1,2,3-triazoles. nih.gov Enolate-mediated organocatalytic [3+2] cycloadditions have been developed for the synthesis of various 1,4,5-trisubstituted and 1,4-disubstituted-1,2,3-triazoles. acs.org These reactions often proceed with high yields and regioselectivity. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact. nih.govsbmu.ac.ir Key aspects include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

The use of water as a solvent in CuAAC reactions is a prime example of a green synthetic approach. frontiersin.orgconsensus.app Water is non-toxic, non-flammable, and readily available. The development of heterogeneous catalysts, such as copper nanoparticles on carbon or nanocellulose, further enhances the green credentials of the synthesis by allowing for catalyst recycling and minimizing metal contamination in the final product. frontiersin.orgnih.govresearchgate.net

The use of alternative energy sources, such as ultrasound, can also contribute to greener synthetic protocols by accelerating reaction rates and improving yields. nih.gov Organocatalytic methods are inherently green as they eliminate the need for metal catalysts altogether. researchgate.net The development of solvent-free reaction conditions is another area of focus in greening the synthesis of triazole derivatives. researchgate.net

Green Chemistry ApproachExampleBenefit
Use of Green SolventsWater, GlycerolReduced environmental impact, increased safety. frontiersin.orgresearchgate.netconsensus.app
Recyclable CatalystsHeterogeneous Cu catalysts (e.g., CuNPs/C)Minimized waste, reduced cost. frontiersin.orgnih.gov
Metal-Free CatalysisOrganocatalysis (e.g., DBU)Avoids use of toxic and expensive metals. researchgate.netnih.gov
Alternative Energy SourcesUltrasoundIncreased reaction rates, improved efficiency. nih.gov

Solvent-Free and Aqueous Medium Reaction Systems

The development of solvent-free and aqueous medium reaction systems for the synthesis of triazole derivatives aligns with the principles of green chemistry by minimizing the use of hazardous organic solvents.

In one approach, the synthesis of thiazolo[3,2-b] nih.govnih.govuzhnu.edu.uatriazoles was achieved through a visible-light-mediated, catalyst-free reaction in aqueous conditions. ucm.es This method involved the reaction of 3-mercapto nih.govnih.govuzhnu.edu.uatriazoles with α-bromodiketones, which were generated in situ. ucm.es The use of water as a solvent and visible light as an energy source makes this a particularly green and efficient protocol. ucm.es A solvent-free protocol was also explored for the synthesis of 7-aroyl-6-methyl- nih.govnih.govuzhnu.edu.uatriazolo[3,4-b] nih.govuzhnu.edu.uarsc.orgthiadiazines, although it required a catalyst (PTSA) and resulted in comparatively lower yields. researchgate.net

Another notable example is a visible-light-promoted, photocatalyst-free three-component reaction for synthesizing 4-functionalized 1,5-disubstituted 1,2,3-triazoles in an aqueous medium at room temperature. rsc.org This method proceeds without the need for transition-metal catalysts, ligands, or photocatalysts, offering high regioselectivity and good functional group tolerance. rsc.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has also been successfully employed in aqueous systems, such as the synthesis of 1,4-disubstituted triazoles from azides and phenylacetylene (B144264) in an ethanol/water mixture. acs.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrjptonline.org This technique has been extensively applied to the synthesis of 1,2,3-triazole-4-thiol derivatives.

For instance, the synthesis of various 1,2,4-triazole (B32235) derivatives has been achieved with significantly improved yields (64-84%) and drastically reduced reaction times (5-10 minutes) under microwave irradiation. rjptonline.org Similarly, the synthesis of bis-1,2,4-triazole derivatives saw reaction times decrease from hours to minutes with enhanced yields. rjpbcs.com In another study, a microwave-assisted protocol for the synthesis of 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives resulted in the formation of the desired products in just 5 minutes with a 96% yield. nih.gov

The efficiency of microwave assistance is further highlighted in the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives, where the reaction was completed in 33–90 seconds with an 82% yield, a significant improvement over conventional methods. nih.gov Microwave irradiation has also been successfully used in the one-pot, three-component synthesis of triheterocycles containing indole (B1671886)–benzimidazole-based 1,2,3-triazole hybrids. researchgate.net

DerivativeConventional Method TimeMicrowave Method TimeConventional Method YieldMicrowave Method YieldReference
3-Aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivativesNot specified5 minutesNot specified96% nih.gov
Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives27 hours30 minutesNot specified96% nih.gov
1,2,4-Triazole derivativesNot specified5-10 minutesNot specified64-84% rjptonline.org
Bis-1,2,4-triazole derivatives6-8 hours2-5 minutesNot specifiedEnhanced rjpbcs.com
4-Amino-5-(methyl/ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives6 hours10 minutesNot specifiedImproved scielo.org.za

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry technique that enhances reaction rates and yields. This method has been effectively utilized in the synthesis of 1,2,3-triazole-4-thiol and its derivatives.

Ultrasound-assisted synthesis of 1,4-disubstituted 1,2,3-triazoles tethered to a benzothiazole (B30560) nucleus demonstrated higher yields compared to conventional methods. nih.gov The Huisgen copper(I)-catalyzed 1,3-dipolar cycloaddition was carried out at room temperature under ultrasound, proving to be more favorable than heating. nih.gov Similarly, the synthesis of 1,2,3-triazoles derived from olanzapine (B1677200) via an ultrasound-assisted CuAAC method has been reported. itmedicalteam.pl

In another study, the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with various carbonyl compounds proceeded smoothly under ultrasonic irradiation in acidified methanol (B129727) at ambient conditions. researchgate.net This sonochemical method resulted in high yields (89%–99%) in a very short time (0.25–5 minutes) compared to the conventional method (68%–94% in 2–35 minutes). researchgate.net

DerivativeConventional Method TimeUltrasound Method TimeConventional Method YieldUltrasound Method YieldReference
1,4-Disubstituted 1,2,3-triazoles with benzothiazoleNot specifiedNot specifiedLowerHigher nih.gov
Heterocycles from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol2-35 minutes0.25-5 minutes68-94%89-99% researchgate.net

Visible-Light Promoted Reactions

Visible-light-promoted synthesis is a rapidly growing area in organic chemistry, offering a green and sustainable alternative to traditional methods. This approach has been successfully applied to the synthesis of triazole derivatives.

A notable example is the development of a visible-light-promoted, photocatalyst-free, three-component reaction to synthesize 4-functionalized 1,5-disubstituted 1,2,3-triazoles. rsc.org This reaction proceeds in an aqueous medium at room temperature without the need for transition-metal catalysts or ligands. rsc.org

Furthermore, a visible-light-mediated, catalyst-free protocol has been established for the regioselective synthesis of thiazolo[3,2-b] nih.govnih.govuzhnu.edu.uatriazoles in an aqueous medium. ucm.es This method involves the reaction of 3-mercapto nih.govnih.govuzhnu.edu.uatriazoles with in situ generated α-bromodiketones and has been shown to be efficient for a variety of substrates. ucm.esresearchgate.net Another green, visible-light-promoted, one-pot approach has been developed for the synthesis of 6-(substituted/unsubstituted benzylthio)-3-phenyl- nih.govnih.govuzhnu.edu.uatriazolo[3,4-b] nih.govuzhnu.edu.uarsc.orgthiadiazoles with excellent yields. niscpr.res.in

Post-Synthetic Functionalization and Derivatization

Post-synthetic modification of the this compound core is a crucial strategy for generating a wide range of derivatives with diverse properties. Key functionalization approaches include modifications at the nitrogen and sulfur atoms.

N-Functionalization

N-functionalization of the triazole ring is a common strategy to introduce various substituents, thereby modulating the molecule's properties. Metal-free synthesis methods for N-functionalized 1,2,3-triazoles have been a focus of recent research, with developments in oxidative and eliminative azide-dipolarophile cycloaddition reactions, diazo transfer reactions, and N-tosylhydrazone-mediated syntheses. researchgate.netrsc.org These methods provide access to a wide structural variation of N-functionalized triazoles. rsc.org

S-Alkylation and S-Derivatization

The thiol group in this compound is a versatile handle for derivatization through S-alkylation. This reaction typically involves the use of various alkylating agents in the presence of a base.

The S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol has been performed using a halogenated acetal (B89532) and cesium carbonate, followed by deprotection to yield the corresponding aldehyde. mdpi.com In another example, 1H-1,2,4-triazole-3-thiol undergoes regioselective S-alkylation to form a series of S-substituted derivatives. scientificlabs.co.ukresearchgate.net The reaction of 5,5'-(butane-1,4-diyl)bis(4-phenyl-4H-1,2,4-triazole-3-thiol) with 2-chloro-N-arylacetamides under phase transfer catalysis conditions also leads to S-alkylated products in excellent yields. ekb.eg

Deprotection Strategies (e.g., Benzyl (B1604629) Protective Groups)

The benzyl group is a frequently employed protecting group for the thiol moiety in the synthesis of triazole-4-thiols due to its relative stability under various reaction conditions and the availability of reliable methods for its removal. The cleavage of the S-benzyl bond is a critical step to liberate the free thiol.

Reductive cleavage is a common and effective strategy. Classical methods involve the use of dissolving metals, such as metallic sodium in liquid ammonia. google.com However, this method can be harsh and may not be compatible with sensitive functional groups elsewhere in the molecule. google.com More recent and milder methods have been developed. For instance, the reductive removal of S-benzyl groups to form 1H-1,2,3-triazole-4,5-dithiols has been successfully achieved using in situ-generated sodium naphthalide. mdpi.comrsc.org This approach is considered superior for isolating the free dithiols. rsc.org Other reductive conditions that can be applied to benzyl thioethers include the use of dibutylmagnesium (B73119) with a catalytic amount of titanocene (B72419) dichloride, which offers a mild deprotection pathway. researchgate.net

Table 1: Deprotection Methods for S-Benzyl Groups in Thiol Synthesis

MethodReagents and ConditionsApplicability/NotesReference
Dissolving Metal ReductionMetallic Sodium in liquid ammoniaClassical, widely used method; can be harsh and affect other functional groups. google.com
Reductive CleavageSodium naphthalide (in situ generated)A milder alternative; found to be superior in isolating 1H-1,2,3-triazole-4,5-dithiols. mdpi.comrsc.orgresearchgate.net
Acid-Catalyzed CleavageRefluxing trifluoroacetic acid or anhydrous hydrogen fluoride (B91410)Effective but requires strong acidic conditions which may not be compatible with all substrates. google.com
Catalytic Reductive CleavageDibutylmagnesium with catalytic titanocene dichlorideA highly effective and mild method applicable to both aromatic and aliphatic benzyl thioethers. researchgate.net

Introduction of Specific Chemical Moieties (e.g., Sulfur-based side chains, Carboxylic Esters)

The this compound scaffold allows for the introduction of various chemical moieties to modulate its properties. Key modifications include the installation of additional sulfur-based side chains and carboxylic esters.

Sulfur-based Side Chains

A notable strategy for synthesizing fully substituted 1,2,3-triazoles with a sulfur-based side chain involves the cyclization of β-thiolated enaminones with tosyl azide. beilstein-journals.org This method is environmentally friendly, using water as a solvent and a weak base like TMEDA. beilstein-journals.org The reaction tolerates a wide range of substituents on the enaminone, including both electron-donating and electron-withdrawing groups on an aryl ring, as well as various alkyl groups. beilstein-journals.org This versatility allows for the synthesis of a diverse library of 5-thiolated 1,2,3-triazoles in good to high yields. beilstein-journals.org

Table 2: Synthesis of 5-Thiolated 1,2,3-Triazoles via Cyclization

Reactant 1Reactant 2ConditionsProduct TypeYieldReference
β-thiolated arylenaminonesTosyl azideTMEDA, H₂O1,4,5-trisubstituted 5-thiolated 1,2,3-triazolesGood to high beilstein-journals.org
Et-, Pr-, iBu-substituted thiolated enaminonesTosyl azideTMEDA, H₂O1,4,5-trisubstituted 5-thiolated 1,2,3-triazolesModerate beilstein-journals.org

Carboxylic Esters

Carboxylic ester functionalities can be incorporated into the 1,2,3-triazole structure through several synthetic routes. One powerful method is a one-pot, multicomponent reaction using readily available primary amines, 1,3-dicarbonyl compounds, and tosyl azide. beilstein-journals.org This cycloaddition process, typically conducted in dichloromethane (B109758) with acetic acid as an additive, yields 1,4,5-trisubstituted 1,2,3-triazoles that contain a carboxylic ester group at the 5-position of the triazole ring. beilstein-journals.org

Alternatively, the thiol group of this compound can be directly acylated to form a thiol ester. This transformation can be efficiently achieved by reacting the triazole-thiol with a carboxylic acid in the presence of a coupling reagent. semanticscholar.org For example, 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) has been demonstrated as an effective S-acylating agent, facilitating the formation of diverse thiol esters in high yields at room temperature. semanticscholar.org

Table 3: Synthesis of 1,2,3-Triazole Derivatives with Carboxylic Ester Moieties

MethodReactantsConditionsProduct TypeReference
Multicomponent CycloadditionPrimary amines, 1,3-dicarbonyl compounds, tosyl azideDCM, HOAc, 90 °C1,4,5-trisubstituted 1,2,3-triazole-5-carboxylic esters beilstein-journals.org
S-AcylationThis compound, Carboxylic acidTBTU, DIPEA, EtOAc, 25 °CS-acyl-1H-1,2,3-triazole-4-thiol (Thiol Ester) semanticscholar.org

Tautomerism (e.g., Thiol-Thione Tautomerism) and its Influence on Reactivity

A pivotal characteristic of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. This phenomenon significantly dictates its chemical reactivity, influencing the course and outcome of its reactions.

The thiol-thione tautomerism involves the migration of a proton between the sulfur atom and a nitrogen atom of the triazole ring. While multiple tautomeric forms are theoretically possible, the thione form is generally considered to be the more stable tautomer in both solution and the solid state for related 1,2,4-triazole-3-thiones. researchgate.netncl.res.in However, the thiol form, though less stable, is often the reactive species in certain reactions, such as alkylations. ncl.res.in

The position of the equilibrium can be influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the triazole ring. For instance, in related 1,2,4-triazole systems, theoretical and experimental studies have shown that the thione form is generally more stable in neutral media. researchgate.net The presence of different tautomers provides multiple reaction pathways, allowing the molecule to act as either a nucleophile through the sulfur atom of the thiol form or through the nitrogen or sulfur atoms of the thione form.

Deprotonation Reactions and the Formation of Anionic Species

The acidic nature of the N-H proton on the triazole ring and the S-H proton in the thiol tautomer allows for deprotonation to form anionic species. The pKa value for the deprotonation of the related 1,2,4-triazole is 10.26. wikipedia.org Upon deprotonation, a resonance-stabilized anion is formed, where the negative charge is delocalized over the triazole ring and the sulfur atom.

This deprotonation is a key step in many of its reactions, particularly in its role as a nucleophile or as a ligand in coordination chemistry. The formation of the anionic species enhances its nucleophilicity, making it a potent reagent for reactions with electrophiles. For instance, in the presence of a base, it can readily react with alkyl halides or other electrophilic reagents. Furthermore, the deprotonated form acts as a versatile ligand, capable of coordinating to metal ions through either the nitrogen or sulfur atoms, leading to the formation of a wide array of coordination polymers and complexes. acs.orgresearchgate.net The coordination mode can be influenced by the reaction conditions and the nature of the metal ion. acs.org

Electrophilic and Nucleophilic Substitution Processes

The this compound scaffold can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is heavily influenced by the electronic nature of the triazole ring and the substituents.

Electrophilic Substitution: The triazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. However, in the case of the 1,2,3-triazole isomer, electrophilic substitution at the carbon atoms is generally difficult due to the presence of three nitrogen atoms which deactivate the ring towards this type of reaction. frontiersin.org Instead, electrophilic attack is more likely to occur at the nitrogen atoms. frontiersin.org

Nucleophilic Substitution: The thiol group is a strong nucleophile, especially in its deprotonated form (thiolate). evitachem.com This allows it to readily participate in nucleophilic substitution reactions. A common reaction is the S-alkylation with alkyl halides to form S-alkyl derivatives. The chloromethyl group, for example, serves as an electrophilic center susceptible to nucleophilic substitution. vulcanchem.com These S-substituted derivatives are important intermediates for the synthesis of more complex molecules.

The following table summarizes some examples of substitution reactions involving triazole thiols:

ReactantReagentProduct TypeReaction Condition
1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-Alkyl halidesS-alkyl derivativesNucleophilic substitution
1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-Aryl halidesS-aryl derivativesNucleophilic substitution
1-Benzyl-1H-1,2,3-triazole-4-thiolElectrophilesProducts of electrophilic aromatic substitution on the benzyl groupElectrophilic substitution
4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazoleNucleophilesSubstituted productsNucleophilic substitution

Mechanistic Investigations of Cycloaddition and Derivatization Reactions

1,2,3-Triazoles are famously synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. thieme-connect.deyoutube.com This reaction, particularly the copper-catalyzed version (CuAAC or "click chemistry"), provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. thieme-connect.denih.govacs.org The mechanism of the copper-catalyzed reaction is proposed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. beilstein-journals.org Ruthenium-catalyzed versions can lead to the 1,5-disubstituted regioisomer. acs.org

The thiol group can be derivatized through various reactions. For instance, oxidation of the thiol group can lead to the formation of disulfides. The thiol can also participate in Michael addition reactions with α,β-unsaturated carbonyl compounds. These derivatization reactions are crucial for modifying the properties of the parent molecule and for introducing new functionalities.

Investigations into the mechanisms of these reactions often employ computational methods to study the reaction pathways and transition states. For example, theoretical studies have been used to investigate the thione-thiol tautomerism and proton transfer reactions in related triazole systems. researchgate.net

Dimerization Equilibria and Related Supramolecular Interactions

This compound and its derivatives can participate in various supramolecular interactions, including hydrogen bonding and dimerization. The presence of both hydrogen bond donors (N-H and S-H) and acceptors (nitrogen atoms of the triazole ring and the sulfur atom) allows for the formation of intricate hydrogen-bonded networks in the solid state.

Dimerization can occur through the formation of intermolecular hydrogen bonds. For example, in the crystal structure of related 1,2,4-triazole derivatives, molecules can form dimers through N-H···N or N-H···S hydrogen bonds. nih.gov The formation of these supramolecular assemblies can significantly influence the physical properties of the compound, such as its melting point and solubility.

Furthermore, the triazole ring can engage in other non-covalent interactions, such as π-π stacking and anion-π interactions. rsc.orgresearchgate.net The nitrogen-rich triazole ring possesses a polarized carbon atom that can interact with anions through hydrogen and halogen bonding. rsc.orgresearchgate.net These supramolecular interactions are not only fundamental to the solid-state structure but also play a crucial role in molecular recognition and the design of functional materials. For instance, the ability of triazoles to form coordination complexes with metal ions is a direct consequence of these interactions. acs.org In some cases, dimerization can be disrupted by the introduction of specific substituents, which has been explored as a strategy in drug design. nih.gov

Coordination Chemistry of 1h 1,2,3 Triazole 4 Thiol and Its Analogues

Ligand Properties and Coordination Versatility of 1H-1,2,3-Triazole-4-thiol

This compound is a versatile ligand in coordination chemistry, owing to the presence of multiple potential donor sites. The triazole ring itself contains three nitrogen atoms, and the thiol group provides a soft sulfur donor. This arrangement allows for a variety of coordination modes, which can be influenced by factors such as the metal ion, the presence of other ligands, and the reaction conditions. The ligand can exist in tautomeric forms, the thione and thiol forms, which further expands its coordination possibilities. The aromaticity of the 1,2,3-triazole ring also plays a role in its electronic properties and ability to bridge metal centers. mdpi.com

N-Coordination Modes (Neutral, Anionic, Cationic Nitrogen Donors)

The nitrogen atoms of the 1,2,3-triazole ring are key players in its coordination behavior, offering neutral, anionic, and even cationic (via mesoionic carbenes) donor capabilities.

In its neutral form, the ligand can coordinate to a metal center through one of the nitrogen atoms of the triazole ring. The specific nitrogen atom involved in coordination (N1, N2, or N3) can vary. For instance, in some complexes, the ligand exhibits tridentate coordination involving the N2 and N3 atoms of the triazole ring along with another donor group. bohrium.comresearchgate.net

Deprotonation of the N-H proton of the triazole ring leads to an anionic ligand, which can act as a bridging ligand between two metal centers. This deprotonation enhances the electron-donating ability of the nitrogen atoms. The resulting triazolate can bridge metal ions, a common feature in the construction of coordination polymers. wikipedia.org

Furthermore, the 1,2,3-triazole ring is a precursor to 1,2,3-triazolylidene mesoionic carbenes (MICs). These MICs are strong σ-donors and have gained significant attention as ligands in organometallic chemistry and catalysis. researchgate.netrsc.orgnih.gov The formation of a metal-carbon bond in these complexes represents a cationic coordination mode of the triazole-derived ligand.

S-Coordination Modes (Thiolate Binding)

The exocyclic sulfur atom of this compound is a soft donor and readily coordinates to a variety of metal ions, particularly those of the later transition series. Coordination typically occurs after deprotonation of the thiol group to form a thiolate. This thiolate can act as a monodentate ligand, binding to a single metal center.

However, it more commonly functions as a bridging ligand, connecting two or more metal centers. This bridging can occur in a simple μ2-fashion or in more complex arrangements. The combination of the soft sulfur donor and the harder nitrogen donors of the triazole ring makes this compound a versatile ambidentate ligand. In a study of 1H-1,2,3-triazole-4,5-dithiolates, coordination of Ni(II), Pd(II), Pt(II), and Co(III) was achieved through the dithiolate unit. mdpi.com

Carbanionic and Mesoionic Carbene Donors

The 1,2,3-triazole scaffold is a precursor to a class of N-heterocyclic carbenes known as mesoionic carbenes (MICs) or "abnormal" N-heterocyclic carbenes. These carbenes are derived from the deprotonation of 1,2,3-triazolium salts. researchgate.net While it is not possible to draw a neutral, uncharged resonance structure for these carbenes, they are potent two-electron donors. nih.gov

The formation of a metal complex with a 1,2,3-triazolylidene involves the coordination of the carbene carbon to the metal center, forming a strong σ-bond. This type of coordination has been shown to create complexes with unique electronic and steric properties. nih.gov The modular synthesis of 1,2,3-triazoles via "click" chemistry allows for the facile introduction of various substituents, enabling the fine-tuning of the properties of the resulting mesoionic carbene ligands. researchgate.net The nature of the first metal coordination can electronically influence the 1,2,3-triazolium moiety, leading to selective activation of the C4 or C5 positions for subsequent metalation. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, infrared and UV-vis spectroscopy, and elemental analysis.

Complexes with Transition Metals (e.g., Ni(II), Pd(II), Pt(II), Co(III), Cd(II))

A range of transition metal complexes with ligands derived from this compound have been synthesized and structurally characterized.

Metal IonCoordination GeometryKey Structural FeaturesReference(s)
Ni(II)Octahedral, Square PlanarCan form both mononuclear and polynuclear complexes. The geometry is influenced by the other ligands present. mdpi.comnih.govresearchgate.net
Pd(II)Square PlanarOften forms complexes with a 1:2 metal-to-ligand ratio. mdpi.com
Pt(II)Square PlanarSimilar to Pd(II) complexes, with the ligand coordinating through the sulfur and one of the nitrogen atoms. mdpi.com
Co(III)OctahedralCan be synthesized through the reaction of a Co(II) salt with the ligand in the presence of an oxidizing agent. mdpi.com
Cd(II)Tetrahedral, OctahedralThe coordination number and geometry are highly dependent on the counter-anion. acs.orgfigshare.com

A study on 1H-1,2,3-triazole-4,5-dithiols, which are analogues of this compound, reported the synthesis of Ni(II), Pd(II), Pt(II), and Co(III) complexes where coordination occurs through the dithiolate unit. mdpi.comresearchgate.net For instance, complexes of the type [(dppe)M(tazdt)] (where M = Ni, Pd, Pt and tazdt is the dithiolate ligand) were prepared and characterized. mdpi.com

Role of Anions in Inducing Coordination Modes

In a study of cadmium(II) complexes with 1H-1,2,4-triazole-3-thiol, a close analogue, the coordination versatility of the ligand was shown to be induced by the presence of different inorganic and organic anions. acs.orgfigshare.com This resulted in a variety of structures, from one-dimensional chains to three-dimensional networks, with the triazole ligand adopting six different bridging modes. acs.orgfigshare.com For example, in the presence of chloride anions, a one-dimensional chain was formed, while sulfate (B86663) anions led to a three-dimensional framework. acs.orgfigshare.com This highlights the crucial role of anions in directing the structure of these coordination compounds. The anions can influence the protonation state of the ligand and its subsequent coordination behavior. acs.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers utilizing Triazole-Thiol Ligands

There is no specific data in the reviewed literature on the successful synthesis and characterization of Metal-Organic Frameworks (MOFs) or coordination polymers using this compound as the primary organic linker. The exploration of its potential to form stable, porous frameworks with metal ions has not been documented in available research. The unique positioning of the nitrogen and sulfur donor atoms in this particular isomer could theoretically lead to novel network topologies, but experimental evidence is currently lacking.

Bimetallic Complexes

Similarly, the synthesis and structural elucidation of bimetallic complexes incorporating the this compound ligand are not described in the accessible scientific literature. The potential for this ligand to bridge two different metal centers, creating heterometallic systems with potentially interesting magnetic or catalytic properties, remains an unexplored area of research.

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of 1H-1,2,3-Triazole-4-thiol by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons in the molecule. The proton attached to the triazole ring (C5-H) would likely appear as a singlet. Based on data from related triazole structures, this signal can be anticipated in the downfield region of the spectrum. For instance, in a derivative of a 1,2,3-triazole, the triazole proton was observed as a singlet at approximately 7.79 ppm. oup.com The protons of the N-H and S-H groups are also characteristic. The N-H proton signal is typically broad and its chemical shift is concentration and solvent dependent, often appearing in the range of 13-14 ppm for related triazole-thione compounds. oup.com The S-H proton of a thiol tautomer is expected to be found at a much higher field, generally between 1.1 and 1.4 ppm, though this signal can sometimes be weak or exchangeable with deuterated solvents. oup.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Two distinct signals are expected for the two carbon atoms of the triazole ring. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms. In the thione tautomer of related 1,2,4-triazole-3-thiones, the C=S carbon typically resonates at a significantly downfield position, around 169.00–169.10 ppm. oup.com The other carbon atom of the triazole ring would appear at a different chemical shift. The presence of either a C-S (thiol) or a C=S (thione) bond would significantly alter the chemical shift of C4, thus serving as a key indicator for the dominant tautomeric form in solution.

Interactive Data Table: Expected NMR Chemical Shifts (δ) in ppm

NucleusExpected Chemical Shift Range (ppm)MultiplicityNotes
¹H (C5-H)~7.8SingletBased on substituted 1,2,3-triazole data. oup.com
¹H (N-H)13.0 - 14.0Broad SingletFor thione tautomer, based on 1,2,4-triazole-3-thione data. oup.com
¹H (S-H)1.1 - 1.4SingletFor thiol tautomer, based on 1,2,4-triazole-3-thiol data. oup.com
¹³C (C4)~169-For C=S in thione tautomer, based on 1,2,4-triazole-3-thione data. oup.com
¹³C (C5)--Specific data not available, but expected to be distinct from C4.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and in distinguishing between its potential tautomers.

Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational modes of the molecule. Key absorption bands are expected for the N-H, C=N, C=C, and C=S or S-H groups. The N-H stretching vibration typically appears as a broad band in the region of 3100–3460 cm⁻¹. tandfonline.com The C=N stretching vibrations within the triazole ring are expected in the 1560–1650 cm⁻¹ range. tandfonline.com A crucial aspect of the IR spectrum is its ability to differentiate between the thiol and thione forms. The thione form would exhibit a characteristic C=S stretching band, often found between 1250 and 1340 cm⁻¹. tandfonline.com Conversely, the thiol tautomer would show a weak but sharp S-H stretching band in the region of 2550–2650 cm⁻¹. tandfonline.com The presence or absence of these key bands can provide strong evidence for the predominant tautomer in the solid state or in a specific medium.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=S bond, in particular, often gives a strong Raman signal. The vibrational modes of the triazole ring will also be Raman active. For the parent 1,2,3-triazole, ring deformation bands have been identified in its Raman spectrum. researchgate.net Analysis of the Raman spectrum of this compound can help confirm the assignments made from the IR spectrum and provide further structural insights.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)

Vibrational ModeExpected IR Range (cm⁻¹)Expected Raman SignalTautomer
N-H stretch3100 - 3460WeakThione
S-H stretch2550 - 2650ModerateThiol
C=N stretch1560 - 1650ModerateBoth
C=S stretch1250 - 1340StrongThione

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The 1,2,3-triazole ring is an aromatic system, and as such, it exhibits characteristic π → π* electronic transitions.

For the parent 1H-1,2,3-triazole in the gas phase, the UV absorption spectrum is dominated by a π → π* transition with a maximum absorption at approximately 206 nm. rsc.orgresearchgate.net The introduction of a thiol group at the 4-position is expected to influence the electronic structure and shift the absorption maxima. The sulfur atom, with its lone pairs of electrons, can participate in n → π* transitions and also affect the energy of the π → π* transitions. The exact position of the absorption bands will be dependent on the solvent used, due to solvatochromic effects. Theoretical calculations on related triazole-thiol derivatives have been used to predict electronic transition absorption wavelengths, which are then compared with experimental data. tandfonline.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. In a typical mass spectrum, a molecular ion peak (M⁺) would be observed, confirming the molecular mass of the compound.

The fragmentation of 1,2,3-triazoles is well-documented and often involves the cleavage of the triazole ring. rsc.org A characteristic fragmentation pathway for many 1,2,3-triazole derivatives is the loss of a molecule of nitrogen (N₂), resulting in a prominent [M - 28]⁺ peak. rsc.org Other possible fragmentations could involve the loss of HCN or cleavage related to the thiol group. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the parent ion and its fragments, further confirming the molecular formula. For the parent 1H-1,2,3-triazole, the protonated molecule [M+H]⁺ is observed at m/z 70.0405. massbank.eu

X-ray Diffraction (XRD) Analysis for Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique can unambiguously establish bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical techniques are employed to study the redox properties of this compound and its behavior at electrode interfaces.

Cyclic Voltammetry (CV): Cyclic voltammetry can be used to investigate the oxidation and reduction potentials of the compound. For example, the electrochemical polymerization of related amino-triazole-thiol derivatives has been studied using CV, where an anodic oxidation peak indicates the onset of polymerization. researchgate.net It is plausible that this compound could also undergo electrochemical reactions, and CV would be the primary tool to probe these processes. The thiol group itself can be electrochemically active.

Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the properties of films formed on electrode surfaces. If this compound is used to modify an electrode, EIS can provide information about the capacitance and resistance of the modified surface. Studies on related 1,2,4-triazole-3-thiol protected silver nanoparticles have utilized EIS to characterize the electrochemical behavior of the system. researchgate.net

Computational and Theoretical Studies on 1h 1,2,3 Triazole 4 Thiol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) calculations are a cornerstone in the computational analysis of 1H-1,2,3-Triazole-4-thiol and its derivatives. These calculations, often utilizing basis sets such as 6-311G(d,p), are employed to determine the most stable geometric configuration of the molecule. researchgate.net Theoretical calculations have been used to determine bond lengths, bond angles, and dihedral angles for triazole derivatives. core.ac.uk

For instance, in a study of 4-phenyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol, the theoretical bond length of N4-C1 was determined. core.ac.uk The molecular geometry of 1H-1,2,4-triazole derivatives has been optimized using DFT methods to find the most stable conformation. researchgate.netresearchgate.net These computational approaches allow for a detailed understanding of the three-dimensional structure of the molecule, which is crucial for predicting its reactivity and interactions.

Furthermore, DFT is utilized to investigate the electronic structure of the molecule. This includes the calculation of Mulliken charges on individual atoms, which provides insight into the distribution of electron density across the molecule. researchgate.net This information is vital for understanding the molecule's polarity and its susceptibility to electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a critical tool for understanding the chemical reactivity and electronic properties of this compound. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO energy reflects its ability to accept electrons, indicating its electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (ΔE) is a key parameter derived from FMO analysis. A smaller energy gap suggests higher reactivity and is often associated with enhanced nonlinear optical (NLO) properties. nih.gov For example, in a study of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, the compound with the lowest band gap value (4.618 eV) was identified as having potential for NLO applications. researchgate.netnih.gov FMO analysis has been performed on various triazole derivatives to investigate their electronic structure and exciton (B1674681) dynamics. nih.gov

Table 1: Frontier Molecular Orbital Energies for a 1,2,4-Triazole (B32235) Derivative

OrbitalEnergy (eV)
HOMO-
LUMO-
Energy Gap (ΔE)4.618

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is employed to gain deeper insights into the intramolecular interactions and charge distribution within this compound. This method investigates the interactions between filled (donor) and vacant (acceptor) orbitals, providing information on hyperconjugative interactions and charge transfer within the molecule. sci-hub.se

NBO analysis can reveal the nature of chemical bonds and the delocalization of electron density. For mdpi.compnrjournal.comchemicalbook.com-triazolo [3,4-b] mdpi.comchemicalbook.comijsr.net thiadiazole, NBO analysis provided insights into the transfer of charge between bonding and antibonding electrons. sci-hub.se This type of analysis is crucial for understanding the stability of the molecule and the contributions of different resonance structures.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution and predict the reactive sites of this compound. nih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential.

Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity (electron-rich areas), while blue regions represent positive electrostatic potential and are indicative of electrophilic reactivity (electron-poor areas). nih.govresearchgate.netresearchgate.net MEP maps have been used to study the reactivity of triazole derivatives towards electrophilic and nucleophilic reagents and to understand their drug-receptor interactions. nih.gov For instance, the MEP map of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol has been generated to understand its reactive sites. researchgate.net

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand, such as this compound, to a protein target. This method is instrumental in drug discovery and design, as it helps to elucidate the potential biological activity of a compound.

Docking studies involving 1,2,4-triazole derivatives have been conducted to investigate their interactions with various enzymes and receptors. pnrjournal.comijper.orgekb.egpensoft.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. researchgate.net For example, molecular docking calculations were performed on 1,2,4-triazole derivatives to assess their biological activities against cancer proteins. researchgate.net The binding affinity, often expressed as a docking score, provides a measure of the strength of the ligand-protein interaction. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Computational methods, particularly DFT, are used to predict and interpret the spectroscopic parameters of this compound. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm the molecular structure.

Theoretical vibrational frequencies calculated using DFT can be correlated with experimental FT-IR spectra to assign specific vibrational modes. core.ac.uk Similarly, Gauge-Including Atomic Orbital (GIAO) methods are used to calculate theoretical 1H and 13C NMR chemical shifts, which aid in the interpretation of experimental NMR spectra. core.ac.uk For instance, the diagnostic triazole-NH singlet in the 1H NMR spectrum and the C=S group signal in the 13C NMR spectrum have been used to confirm the thione form of synthesized triazoles. nih.gov

Investigation of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of this compound and its derivatives are an area of active research due to their potential applications in optoelectronics. Computational studies are employed to predict and understand the NLO response of these molecules.

DFT calculations are used to determine the linear polarizability (α) and the first and second hyperpolarizabilities (β and γ), which are key parameters that characterize the NLO properties of a molecule. researchgate.netnih.gov A study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives demonstrated that one compound exhibited significant linear polarizability (4.195 × 10⁻²³ esu) and first and second hyperpolarizabilities (6.317 × 10⁻³⁰ esu and 4.314 × 10⁻³⁵ esu, respectively), indicating its potential for NLO applications. researchgate.netnih.gov The Z-scan technique has been used experimentally to investigate the third-order NLO properties of 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione, revealing a nonlinear absorption coefficient (β) of 2.99 cm/GW and a nonlinear refractive index (n₂) of -2.53 × 10⁻¹¹ esu. researchgate.net

Quantum Chemical Computations for Stability and Reactivity of this compound

Quantum chemical computations serve as a powerful tool for elucidating the molecular structure, stability, and reactivity of heterocyclic compounds like this compound. While comprehensive computational studies specifically on the unsubstituted this compound are limited in publicly available literature, extensive research on its isomers and substituted derivatives provides significant insights into its probable electronic properties and behavior. These studies predominantly employ Density Functional Theory (DFT) to investigate the thione-thiol tautomerism and to determine key reactivity descriptors.

A central aspect of the computational analysis of triazole-thiols is the investigation of the tautomeric equilibrium between the thiol and thione forms. For the closely related 1,2,4-triazole-3-thione derivatives, theoretical calculations have consistently shown the thione tautomer to be energetically more stable than the thiol form. For instance, in studies of new Schiff bases incorporating an indolyl-triazole-3-thione hybrid, the thione tautomer was found to be more stable by a significant margin of 13.7464 to 13.9545 kcal/mol. This pronounced stability of the thione form is a common finding across various computational studies on different substituted triazole-thiones.

The stability and reactivity of these compounds can be further understood by examining their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

In a computational study on novel conjugates of substituted 1,2,3-triazoles linked to 1,2,4-triazoles, the electronic properties were investigated using DFT calculations. The findings from this study on representative molecules can be used to infer the electronic characteristics of the this compound core.

Table 1: Calculated Electronic Properties of Representative Triazole Derivatives

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
17 -5.79-1.154.64
22 -6.21-1.744.47
25 -6.17-1.934.24

This data is based on computational studies of complex derivatives containing the 1,2,3-triazole moiety and is intended to provide an approximation of the electronic properties of the parent this compound.

From these frontier orbital energies, global reactivity descriptors can be calculated to provide a more quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), global hardness (η), and the electrophilicity index (ω).

Electronegativity (χ) : Represents the ability of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2.

Global Hardness (η) : Measures the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).

Table 2: Calculated Global Reactivity Descriptors for Representative Triazole Derivatives

CompoundElectronegativity (χ) (eV)Global Hardness (η) (eV)Electrophilicity Index (ω) (eV)
17 3.472.322.60
22 3.982.243.54
25 4.052.123.87

This data is derived from the HOMO and LUMO energies of complex derivatives and serves as an estimation for the reactivity of this compound.

The molecular electrostatic potential (MEP) is another valuable tool derived from quantum chemical computations. The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In studies of substituted triazoles, the MEP analysis typically reveals negative potential (red and yellow regions) around the nitrogen atoms of the triazole ring and the sulfur atom of the thione group, highlighting these as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the N-H and C-H bonds usually exhibit positive potential (blue regions), indicating them as potential sites for nucleophilic attack. This information is crucial for predicting the intermolecular interactions and the reactive behavior of the molecule in chemical reactions.

Advanced Research Applications of 1h 1,2,3 Triazole 4 Thiol and Its Derivatives

Medicinal Chemistry and Biological Activity of Triazole-Thiol Derivatives

Derivatives of 1,2,3-triazole-4-thiol are synthetically versatile, allowing for the introduction of diverse functional groups that can modulate their physicochemical properties and biological targets. This has led to the development of a multitude of compounds with significant activities, ranging from antimicrobial to anticancer and enzyme inhibition.

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

The triazole-thiol nucleus is a key component in the development of new antimicrobial agents, designed to combat the growing challenge of drug resistance.

Antibacterial and Antifungal Activity: Derivatives of 1,2,4-triazole-3-thiol have shown significant antibacterial and antifungal properties. nih.govmdpi.com For instance, a series of Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated potent activity against the bacterium Staphylococcus aureus and the fungus Microsporum gypseum. nih.gov Several of these compounds exhibited efficacy superior to standard drugs like streptomycin (B1217042) and ketoconazole. nih.gov The nature of substituents on the triazole ring has been shown to significantly influence the level of antimicrobial activity. mdpi.com Similarly, novel indole (B1671886) derivatives of 4-amino-4H-1,2,4-triazole-3-thiol have also been synthesized and shown to possess in vitro antibacterial activity against pathogenic strains such as E. coli and B. subtilis. mdpi.com

Table 1: Antibacterial and Antifungal Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

Compound Type Target Organism Activity Measurement Result Reference
Schiff Bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Staphylococcus aureus Minimum Inhibitory Concentration (MIC) Superior or comparable to Streptomycin nih.gov
Schiff Bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Microsporum gypseum Minimum Inhibitory Concentration (MIC) Superior or comparable to Ketoconazole nih.gov
Indole derivatives of 4-amino-4H-1,2,4-triazole-3-thiol Escherichia coli In vitro antibacterial assay Active mdpi.com
Indole derivatives of 4-amino-4H-1,2,4-triazole-3-thiol Bacillus subtilis In vitro antibacterial assay Active mdpi.com

Antiviral Activity: The 1,2,3-triazole scaffold is recognized for its potential in antiviral drug discovery. While specific studies on 1H-1,2,3-triazole-4-thiol are part of broader research into triazole derivatives, compounds incorporating this ring system are investigated for their ability to interfere with viral replication and entry processes.

Anticancer and Cytotoxicity Investigations

The development of novel anticancer agents is a primary focus of medicinal chemistry, and triazole-thiol derivatives have emerged as a promising class of compounds. researchgate.netresearchgate.net The thione/thiol group in conjunction with the triazole ring provides multiple binding sites that can interact with diverse biological targets within cancer cells. researchgate.net

Research has demonstrated that hydrazone derivatives of 1,2,4-triazole-3-thiol possess moderate cytotoxicity against various cancer cell lines, with some compounds showing EC₅₀ values in the low micromolar range (2–17 µM) against melanoma, triple-negative breast cancer, and pancreatic cancer cells. nih.gov Furthermore, new 1,2,3-triazole-amino acid conjugates have shown significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines at concentrations below 10 µM. mdpi.com Studies on other derivatives have identified compounds with selective cytotoxic activities against prostate cancer cells (PC3) while showing limited effects on normal prostate cells. nih.gov

Table 2: Cytotoxicity of Selected Triazole-Thiol Derivatives Against Cancer Cell Lines

Compound Type Cell Line Activity Measurement Result Reference
Hydrazone derivatives of 1,2,4-triazole-3-thiol Melanoma (IGR39), Breast (MDA-MB-231), Pancreatic (PANC-1) EC₅₀ 2–17 µM nih.gov
1,2,3-Triazole-amino acid conjugates Breast (MCF7), Liver (HepG2) % Antiproliferative Activity >30% at <10 µM mdpi.com

Anti-Inflammatory and Analgesic Potential

Derivatives of 1,2,4-triazole (B32235) are well-documented for their anti-inflammatory properties. crpsonline.comnih.govresearchgate.net The mechanism of action is often linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2), which are key mediators of inflammation. biomedpharmajournal.org

Studies using the carrageenan-induced paw edema model in rats, a standard method for evaluating anti-inflammatory agents, have shown that certain 1,2,4-triazole derivatives can cause a significant reduction in edema. For example, one synthesized compound demonstrated a 53% inhibition of edema volume, which was more potent than the standard drug ibuprofen (B1674241) (46% inhibition). crpsonline.com Another study on 1,4-disubstituted 1H-1,2,3-triazole derivatives showed high anti-inflammatory activity, with one compound achieving up to 79.8% inhibition in a serotonin-induced arthritis model. biomedpharmajournal.org This effect was associated with a significant reduction in pro-inflammatory cytokines like IL-6 and TNF-α. biomedpharmajournal.org The analgesic properties of these compounds are often investigated alongside their anti-inflammatory effects. mdpi.com

Table 3: Anti-Inflammatory Activity of Selected Triazole Derivatives

Compound Type Animal Model % Inhibition of Edema Reference Drug Reference
4-[(4-methylphenyl) sulfonyl]-5-phenyl-4H-1,2,4-triazole-3-thiol derivative Carrageenan-induced paw edema 53% Ibuprofen (46%) crpsonline.com
1,4-disubstituted 1H-1,2,3-triazole derivative Carrageenan-induced paw edema 77.4% Diclofenac Sodium biomedpharmajournal.org

Antidiabetic Activity

Triazole derivatives are actively being explored as potential treatments for diabetes mellitus. stmjournals.in A primary mechanism of action for these compounds is the inhibition of α-glucosidase and α-amylase, enzymes that are crucial for carbohydrate digestion. stmjournals.innih.gov By inhibiting these enzymes, the rate of glucose absorption into the bloodstream can be reduced.

Numerous studies have synthesized and tested 1,2,3- and 1,2,4-triazole derivatives for their antidiabetic effects. nih.govnih.gov For instance, a series of novel 1,2,3-triazole derivatives showed good inhibitory activity against both α-amylase and α-glucosidase, with one compound achieving 87.01% and 99.17% inhibition, respectively, at a concentration of 800 µg/mL. nih.govnih.gov Other research on 1,2,4-triazole derivatives has identified compounds with potent dual inhibitory activity, with IC₅₀ values for α-glucosidase and α-amylase as low as 0.27 µg/mL and 0.19 µg/mL, respectively, surpassing the standard drug acarbose. researchgate.net

Table 4: Antidiabetic Activity of Selected Triazole Derivatives

Compound Type Target Enzyme Activity Measurement Result Reference
1,2,3-Triazole derivative K-1 α-Amylase % Inhibition (at 800 µg/mL) 87.01% nih.govnih.gov
1,2,3-Triazole derivative K-1 α-Glucosidase % Inhibition (at 800 µg/mL) 99.17% nih.govnih.gov
1,2,4-Triazole derivative α-Glucosidase IC₅₀ 0.27 ± 0.01 µg/mL researchgate.net

Antitubercular and Antimalarial Applications

The search for new drugs to treat infectious diseases like tuberculosis and malaria is a global health priority, and triazole derivatives have shown promise in this area. nih.govresearchgate.netresearchgate.net

Antitubercular Activity: Molecules containing the triazole moiety are considered effective candidates against Mycobacterium tuberculosis (MTB). nih.govresearchgate.net A study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol demonstrated promising activity against both the standard H37Rv strain and multi-drug-resistant (MDR) strains of MTB, with MIC values of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com Another library of 1,2,3-triazole derivatives also identified several potent inhibitors of MTB, with the most active compound having an MIC of 5.8 µg/mL. rsc.org

Antimalarial Activity: Triazole derivatives are also being investigated for their potential to treat malaria. researchgate.net Due to structural similarities with NADH, it is hypothesized that these compounds could inhibit the Plasmodium lactate (B86563) dehydrogenase (pLDH) enzyme, which is crucial for the parasite's energy metabolism. nih.gov In an in vivo study using mice infected with Plasmodium berghei, several 1,2,3-triazole derivatives exhibited antimalarial activity, with one compound achieving approximately 70% parasitemia suppression. nih.gov Other studies on 1,2,3-triazole-2-amino-1,4-naphthoquinone derivatives have also identified hit molecules for antimalarial drug discovery. nih.gov

Table 5: Antitubercular and Antimalarial Activity of Selected Triazole Derivatives

Compound Type Disease/Organism Activity Measurement Result Reference
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol Tuberculosis (MTB H37Rv) MIC 5.5 µg/mL mdpi.com
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol Tuberculosis (MDR strain) MIC 11 µg/mL mdpi.com
1,4-disubstituted-1,2,3-triazole derivative Tuberculosis (MTB H37Ra) MIC 5.8 µg/mL rsc.org

Inhibition of Specific Enzymes (e.g., α-Glucosidase, Cholinesterases, Carbonic Anhydrases)

The ability of triazole-thiol derivatives to interact with and inhibit specific enzymes is fundamental to many of their observed biological activities.

α-Glucosidase: As mentioned in the antidiabetic section, triazole derivatives are potent inhibitors of α-glucosidase. nih.govresearchgate.net A study of azinane-triazole based compounds found that the entire series of molecules was active against the α-glucosidase enzyme, with many derivatives showing significantly higher inhibition than the standard drug acarbose. acs.orgnih.gov

Cholinesterases: Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for the management of neurodegenerative diseases like Alzheimer's disease. nih.gov Various 1,2,3- and 1,2,4-triazole derivatives have been synthesized and evaluated as cholinesterase inhibitors. nih.govnih.gov For example, a series of 5-thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiols showed excellent inhibitory activities, with IC₅₀ values ranging from 1.63 to 17.68 nM for AChE and 8.71 to 84.02 nM for BChE. nih.gov Other studies have also identified potent inhibitors, with some compounds showing IC₅₀ values in the low micromolar range against both enzymes. researchgate.net

Carbonic Anhydrases: Carbonic anhydrases (CAs) are zinc-containing enzymes involved in various physiological processes, and their inhibition has therapeutic applications. Certain CA isozymes, like CA IX and XII, are associated with tumors. nih.govtandfonline.com A series of 1,2,4-triazole-thiols were assayed for their inhibition of human carbonic anhydrase (hCA) isozymes I, II, and IX. nih.gov The inhibition constants (Ki) varied, with triazoles generally being less active than related thiadiazoles. nih.gov However, novel 1,2,4-triazole derivatives have been developed that show effective and selective inhibition against tumor-associated isoforms hCA IX and XII over off-target isoforms. figshare.com

Table 6: Enzyme Inhibition by Selected Triazole Derivatives

Compound Type Target Enzyme Activity Measurement Result Reference
Azinane-triazole derivatives α-Glucosidase IC₅₀ 36.74 ± 1.24 µM acs.orgnih.gov
5-thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiol derivative Acetylcholinesterase (AChE) IC₅₀ 1.63–17.68 nM nih.gov
5-thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiol derivative Butyrylcholinesterase (BChE) IC₅₀ 8.71–84.02 nM nih.gov
1,2,4-Triazole-thiol derivative Carbonic Anhydrase I (hCA I) Inhibition Constant (Ki) Micromolar to sub-micromolar range nih.gov
1,2,4-Triazole-thiol derivative Carbonic Anhydrase II (hCA II) Inhibition Constant (Ki) Micromolar range nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their therapeutic efficacy and reduce adverse effects. For derivatives of this compound, these studies have elucidated key structural features that govern their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

A general observation in the SAR of 1,2,4-triazole derivatives is that the nature and position of substituents on the triazole ring and any appended phenyl rings significantly influence their biological potency. For instance, in a series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols, a phenoxy group at the para-position of the phenyl ring resulted in broad-spectrum antibacterial activity. nih.gov Similarly, for clinafloxacin-triazole hybrids, a 2,4-difluoro substitution on the phenyl ring demonstrated the most potent antimicrobial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In the context of anticancer activity, the substitution pattern on the triazole ring is also a determining factor. For example, some 1,2,4-triazole-3-thiol derivatives have shown cytotoxicity against various cancer cell lines, with the potency being dependent on the specific substituents. researchgate.net Studies on 1-aryl-1H-naphtho[2,3-d] mdpi.comthepharmajournal.comuobaghdad.edu.iqtriazole-4,9-dione derivatives as dual inhibitors of IDO1 and TDO, important targets in cancer immunotherapy, revealed that specific substitutions on the aryl ring are critical for inhibitory activity. nih.gov The compound 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] mdpi.comthepharmajournal.comuobaghdad.edu.iqtriazole-4,9-dione emerged as a highly potent dual inhibitor. nih.gov

Furthermore, the replacement of a photoisomerizable trans-butadiene bridge in certain scaffolds with a 1,2,3-triazole moiety has been explored in the development of ligands for tau protein imaging, which is relevant to Alzheimer's disease. nih.gov These studies indicated that while triazole derivatives were effective in visualizing Aβ plaques, they were less successful in detecting neurofibrillary tangles. nih.gov

The following table summarizes key SAR findings for various bioactive derivatives:

Derivative Class Key Structural Feature Resulting Biological Activity
5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiolspara-phenoxy group on the phenyl ringBroad-spectrum antibacterial activity nih.gov
Clinafloxacin-triazole hybrids2,4-difluoro substitution on the phenyl ringPotent antimicrobial efficacy, especially against MRSA nih.gov
1-aryl-1H-naphtho[2,3-d] mdpi.comthepharmajournal.comuobaghdad.edu.iqtriazole-4,9-diones3-chloro-4-fluorophenyl and 6-fluoro substitutionsPotent dual inhibition of IDO1 and TDO nih.gov
Benzothiazole (B30560) derivatives with 1,2,3-triazole bridge1,2,3-triazole moietyGood visualization of Aβ plaques nih.gov

In Vitro and In Vivo Pharmacological Evaluation Methods

The pharmacological potential of this compound derivatives is assessed through a variety of established in vitro and in vivo methodologies. These evaluations are essential to determine the efficacy and mechanism of action of newly synthesized compounds.

In Vitro Evaluation:

Antimicrobial Activity: The antimicrobial properties of triazole derivatives are commonly evaluated using the Kirby-Bauer disk diffusion method and by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. nih.govsapub.org For instance, Schiff bases of 1,2,4-triazole have been tested against S. aureus, B. subtilis, E. coli, P. aeruginosa, and C. albicans, showing significant activity. nih.gov

Anticancer Activity: The cytotoxic effects of these compounds on cancer cell lines are frequently assessed using the MTT assay. ijbiotech.com This method measures the metabolic activity of cells and provides an indication of cell viability. For example, some mdpi.comthepharmajournal.comnih.govtriazole-3-thiol derivatives have demonstrated cytotoxic activity against human colon carcinoma (HCT-116) cell lines, with their IC50 values being comparable to standard drugs like Vinblastine. nih.gov

Enzyme Inhibition Assays: For specific targets, enzyme inhibition assays are employed. For example, the inhibitory activity of triazole derivatives against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) is measured to assess their potential in cancer immunotherapy. nih.gov

Receptor Binding and Functional Assays: To evaluate compounds targeting specific receptors, such as the ghrelin receptor, in vitro binding assays and functional assays that measure intracellular responses like calcium release are utilized. nih.gov

In Vivo Evaluation:

Anti-inflammatory Activity: The carrageenan-induced paw edema model in rodents is a standard method to assess the anti-inflammatory potential of triazole derivatives. sapub.orgglobalresearchonline.net The reduction in paw swelling is measured over time to determine the compound's efficacy.

Anticonvulsant Activity: The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in animal models are used to evaluate the anticonvulsant properties of these compounds. nih.gov

Analgesic Activity: The analgesic effects are often studied using models such as the hot plate test or the writhing test in mice.

Toxicity Studies: Acute toxicity studies are conducted in animal models to determine the safety profile of the compounds. This includes observing for any adverse effects and determining the median lethal dose (LD50).

Pharmacokinetic Studies: These studies involve administering the compound to animals and analyzing blood samples over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

The following table provides examples of evaluation methods used for different pharmacological activities:

Pharmacological Activity In Vitro Method In Vivo Method
AntimicrobialKirby-Bauer disk diffusion, MIC determination nih.govsapub.org-
AnticancerMTT assay on cancer cell lines ijbiotech.comnih.govTumor xenograft models in mice nih.gov
Anti-inflammatory-Carrageenan-induced paw edema in rats sapub.orgglobalresearchonline.net
Anticonvulsant-Maximal electroshock (MES) test, scPTZ test nih.gov
Receptor Ligand ActivityReceptor binding assays, intracellular calcium release nih.govFood intake studies in rodents nih.gov

Peptidomimetic Chemistry and Peptide Conjugates

The 1,2,3-triazole ring serves as an effective bioisostere for the amide bond in peptides, leading to the development of peptidomimetics with enhanced stability and biological activity. nih.gov This is because the triazole ring can mimic the electronic properties and rigid structure of the amide bond, while being resistant to enzymatic degradation. nih.govresearchgate.net

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for incorporating the 1,2,3-triazole moiety into peptide backbones. nih.gov This reaction allows for the synthesis of peptidotriazoles where one or more amide bonds are replaced by a 1,4-disubstituted 1,2,3-triazole ring. nih.gov This substitution can rigidify the peptide's conformation and has been used to create mimics of secondary structures like β-turns. nih.gov

A novel class of peptidomimetics, known as peptidotriazolamers, has been synthesized, featuring an alternating sequence of amide bonds and 1,4-disubstituted 1H-1,2,3-triazoles. nih.govresearchgate.net These hybrid foldamers maintain the side chains of the original amino acids and have shown interesting conformational properties in solution, adopting compact folded structures. nih.govresearchgate.net

Furthermore, the 1,2,3-triazole ring can act as a linker to conjugate peptides with other functional molecules. nih.govresearchgate.net This approach has been utilized to attach peptides to various entities, including carbohydrates, fluorescent tags, and other bioactive molecules, thereby enhancing their functionality. nih.gov For example, triazole-peptide conjugates have been synthesized and evaluated for their anticancer activity. ijbiotech.comijbiotech.com Studies have shown that conjugating peptides to a triazole moiety can enhance their cytotoxic effects on cancer cell lines. ijbiotech.com

The key applications of 1,2,3-triazoles in peptide chemistry are summarized below:

Application Description Significance
Amide Bond Bioisostere The 1,2,3-triazole ring replaces the amide bond in the peptide backbone. nih.govresearchgate.netIncreases resistance to enzymatic degradation and enhances bioavailability. nih.gov
Peptidotriazolamers Hybrid molecules with alternating amide and 1,4-disubstituted 1H-1,2,3-triazole units. nih.govresearchgate.netCreates novel folded structures with potential for unique biological activities. nih.gov
Peptide Conjugation Linker The triazole moiety connects peptides to other functional groups. nih.govresearchgate.netAllows for the development of multifunctional molecules with enhanced therapeutic or diagnostic properties. ijbiotech.comijbiotech.com

Hybrid Molecule Design and Pharmacophore Linkage

The design of hybrid molecules, which combine two or more pharmacophores in a single entity, is a promising strategy in drug discovery to address complex diseases and overcome drug resistance. The this compound scaffold and its derivatives are frequently used as linkers or core structures in the design of such hybrid molecules.

The 1,2,3-triazole ring, often synthesized via click chemistry, serves as an excellent linker due to its stability, ease of synthesis, and ability to connect different molecular fragments. nih.gov This approach has been employed to create hybrid compounds by linking a 1,2,3-triazole or a 1,2,4-triazole moiety to other bioactive heterocyclic systems. mdpi.com For instance, novel 1,2,3-triazole/1,2,4-triazole hybrids linked to an oxime moiety have been designed as multi-target inhibitors for anti-inflammatory and anti-proliferative activities. nih.gov These hybrids were designed based on the structural features of known inhibitors like celecoxib. nih.gov

Another example involves the synthesis of hybrid molecules where a 1,2,3-triazole is tethered to a 1,2,4-triazole motif. nih.gov These compounds were designed as potential inhibitors of Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), a key enzyme in fatty acid biosynthesis. nih.gov The triazole moieties act as crucial pharmacophoric elements that interact with the target enzyme.

The following table highlights examples of hybrid molecule design incorporating triazole moieties:

Hybrid Molecule Type Linked Pharmacophores Therapeutic Target/Application
Triazole-Thiadiazole Derivatives1,2,4-Triazole and ThiadiazoleAntioxidant and antimicrobial activities mdpi.com
1,2,3-Triazole/1,2,4-Triazole-Oxime Hybrids1,2,3-Triazole, 1,2,4-Triazole, OximeCOX-2, aromatase, B-RAF, and EGFR inhibition (anti-inflammatory/anti-proliferative) nih.gov
1,2,3-Triazole-1,2,4-Triazole Conjugates1,2,3-Triazole and 1,2,4-TriazoleMycobacterium tuberculosis InhA inhibition (antitubercular) nih.gov

Materials Science and Engineering Applications

Functional Materials Synthesis (e.g., Nanoparticles)

The unique chemical properties of this compound and its derivatives make them valuable building blocks in the synthesis of functional materials, particularly in the realm of nanotechnology. The presence of both the triazole ring and the thiol group allows for versatile coordination with metal ions and surfaces, making them excellent capping agents and stabilizers for nanoparticles.

The thiol group (-SH) exhibits a strong affinity for the surfaces of noble metal nanoparticles, such as gold and silver, enabling the formation of stable, well-dispersed nanoparticle systems. The triazole moiety, with its nitrogen atoms, can also coordinate with metal ions, contributing to the stability and functionality of the resulting nanomaterials.

The click chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for functionalizing nanoparticles with triazole-containing ligands. rsc.org This method allows for the precise attachment of molecules to the nanoparticle surface, enabling the creation of hybrid nanocomposites with tailored properties for high-performance applications. rsc.org

These functionalized nanoparticles have potential applications in various fields, including catalysis, sensing, and biomedical imaging. The ability to introduce specific functional groups onto the nanoparticle surface via the triazole linker opens up possibilities for creating materials with desired chemical and physical characteristics.

Polymer Chemistry and Functional Coatings

Derivatives of this compound play a significant role in polymer chemistry and the development of functional coatings. The triazole ring, known for its thermal stability, aromaticity, and hydrogen bonding capabilities, imparts desirable properties to polymeric materials. researchgate.net

The use of click chemistry has revolutionized the synthesis of triazole-containing polymers, allowing for the creation of well-defined polymer architectures, including block copolymers, star polymers, and dendrimers. rsc.org The high efficiency and selectivity of the CuAAC reaction enable the straightforward incorporation of triazole units into polymer chains.

In the area of functional coatings, 1,2,3-triazole-rich molecules have gained attention due to their excellent antimicrobial and anti-fouling properties. rsc.orgresearchgate.net These properties are attributed to the inherent nature of the triazole ring. Coatings incorporating these molecules can be applied to various surfaces to prevent corrosion, microbial growth, and biofouling. researchgate.net

Furthermore, the coordination versatility of ligands like 1H-1,2,4-triazole-3-thiol has been utilized in the synthesis of coordination polymers. acs.orgacs.org These materials, formed by the self-assembly of metal ions and organic ligands, can exhibit interesting properties such as luminescence, making them suitable for applications in sensors and optoelectronic devices. acs.org

The applications of triazole derivatives in polymer chemistry and coatings are diverse:

Application Area Role of Triazole Derivative Resulting Properties
Polymer Synthesis Monomer or functional group for polymerization via click chemistry. rsc.orgWell-defined polymer architectures, thermal stability.
Antimicrobial Coatings Active component in the coating formulation. rsc.orgresearchgate.netInhibition of microbial growth on surfaces.
Anti-corrosive Coatings Corrosion inhibitor, forming a protective layer on metal surfaces. researchgate.netEnhanced protection of metals from corrosion.
Coordination Polymers Organic ligand for coordination with metal ions. acs.orgacs.orgLuminescent materials, potential for sensing applications. acs.org

Optoelectronic Materials (e.g., Light-Emitting Diodes, Solar Cells, Bipolar Materials)

Derivatives of 1,2,4-triazole have been identified as promising bipolar host materials for applications in phosphorescent organic light-emitting diodes (PhOLEDs). Three such materials, 9-(3′,5′-di(1H-1,2,4-triazol-1-yl)-[1,1′-biphenyl]-3-yl)-9H-carbazole (DTzSCz), 9,9′-(3′,5′-di(1H-1,2,4-triazol-1-yl)-[1,1′-biphenyl]-3,5-diyl)bis(9H-carbazole) (DTzDCz), and 9,9′-(5′-(1H-1,2,4-triazol-1-yl)-[1,1′:3′,1″-terphenyl]-3,3″-diyl)bis(9H-carbazole) (STzDCz), have been developed. rsc.org These compounds incorporate 1,2,4-triazole and carbazole (B46965) moieties in varying ratios. rsc.org The unique molecular design, where the 1,2,4-triazole is peripherally attached to a biphenyl (B1667301) bridge, effectively suppresses intramolecular charge transfer, leading to high triplet energies. rsc.org This characteristic is crucial for their successful performance in sky-blue and green PhOLEDs. rsc.org

Furthermore, novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide have been synthesized and investigated for their nonlinear optical (NLO) properties. nih.gov A comprehensive study using density functional theory (DFT) revealed that these compounds, particularly one designated as 7c, exhibit significant linear polarizability and first and second hyperpolarizabilities. nih.gov These NLO characteristics suggest their potential in the development of materials for optoelectronic applications. nih.gov The investigation into these triazole derivatives highlights a promising avenue for creating materials with applications in advanced optical and photonic technologies. nih.gov

Heat Resistance Materials

The inherent thermal stability of the triazole ring makes its derivatives suitable for creating heat-resistant materials. For instance, densely cross-linked glassy photopolymers based on triazoles have demonstrated exceptional toughness and thermal resilience. nih.gov These materials can be synthesized through photoinitiated copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or via photoinitiated thiol-ene reactions with monomers containing triazole rings. nih.gov The resulting thermosets are not only tough but also exhibit high thermal and chemical resistance. nih.gov

Studies on the thermal behavior of new heterocyclic compounds containing both 1,2,3-triazole and 1,3,4-thiadiazole (B1197879) rings have shown good thermal stability. orientjchem.orgresearchgate.net Thermogravimetric analysis (TGA) and differential thermogravimetry (DTG) have been used to evaluate the thermal decomposition of these compounds. orientjchem.orgresearchgate.net Similarly, various thermally stable energetic polynitro-aryl-1,2,3-triazoles have been synthesized, with decomposition temperatures ranging from 142-319 °C. researchgate.net The thermal stability of the 1,2,3-triazole ring is comparable to that of other stable structures, with decomposition often occurring through the release of a nitrogen molecule. researchgate.net

Sensing Applications (e.g., Chemosensors, Metallic and Anionic Sensors)

The unique structure of 1,2,3-triazole derivatives makes them excellent candidates for the development of chemosensors. These synthetic compounds can selectively bind with specific analytes, resulting in a detectable change in properties such as color or fluorescence. researchgate.net The "click" generated triazoles have been extensively used to create sensors for a variety of metal cations, anions, and neutral analytes. researchgate.net The detection of metal ions is a significant area of research due to their environmental and biological importance. researchgate.net Triazole-based chemosensors offer advantages like ease of recognition, high selectivity, and high sensitivity. researchgate.net

A novel indole-based chemosensor, 2-((5-bromo-1H-indol-2-yl) methylene) hydrazono) methyl)-4, 6-diiodophenol (BHDL), has been developed for the selective and sensitive detection of fluoride (B91410) ions and tryptamine. tsijournals.com The binding affinity of this probe was examined using UV-visible and fluorescence spectroscopy. tsijournals.com The interaction with fluoride ions leads to a ratiometric response in absorption bands and changes in the fluorescence spectrum. tsijournals.com This highlights the potential of incorporating triazole-related structures into more complex molecules to create highly specific and sensitive sensors.

Corrosion Inhibition for Metal Surfaces

Derivatives of 1H-1,2,3-triazole are well-established as effective corrosion inhibitors for a variety of metals and alloys, including steel, copper, iron, and aluminum, particularly in acidic environments. nih.gov Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. nih.gov This adsorption can occur through the heteroatoms (nitrogen and sulfur) in the triazole ring, which have lone pairs of electrons that can interact with the d-orbitals of the metal. nih.gov The protective layer acts as a barrier, minimizing contact between the metal and the corrosive medium. researchgate.net

The inhibition efficiency of these compounds is dependent on their concentration, with higher concentrations generally leading to better protection. nih.govnih.gov Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that triazole derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of corrosion. rsc.org The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. nih.govrsc.org

Below is a table summarizing the inhibition efficiencies of some 1,2,4-triazole-thione Schiff base derivatives on carbon steel in a 1 M HCl solution. nih.gov

CompoundConcentration (M)Inhibition Efficiency (%)
TMAT1 x 10⁻³91.1
DMTMAT1 x 10⁻³94.0

Table generated from data in the text. nih.gov

Green Explosives

Nitrogen-rich heterocyclic compounds, including those based on the 1,2,3-triazole framework, are of significant interest in the development of high-energy density materials (HEDMs). bohrium.comrsc.org These compounds offer several advantages, such as high density, positive heats of formation, and superior detonation properties, which are desirable for energetic materials. rsc.org A key focus in this field is the balance between high energy output and low sensitivity to stimuli like impact and friction, a hallmark of "green" or insensitive explosives. bohrium.com

Research has explored the combination of 1,2,3-triazole and 1,2,4-triazole frameworks to create new energetic compounds with distinctive characteristics. bohrium.com By synthesizing various salts from these combined triazole backbones, researchers can fine-tune the energetic properties. rsc.org For example, a hydrazinium (B103819) salt based on linked 1,2,3-triazole and 1,2,4-triazole rings has shown a high detonation velocity while maintaining lower sensitivity than traditional explosives like RDX and HMX, making it a promising alternative. bohrium.com The thermal stability of these compounds is also a critical factor, with many showing decomposition temperatures higher than that of RDX. bohrium.com

The table below presents some physicochemical properties of energetic compounds based on combined 1,2,3-triazole and 1,2,4-triazole frameworks. bohrium.com

Compound PropertyValue RangeComparison to TNT/RDX/HMX
DensityHigher than TNT-
Heat of FormationHigher than RDX and HMX-
Detonation VelocityBetter than RDX and HMX for some compounds-
Detonation PressureBetter than RDX and HMX for some compounds-
Thermal Decomposition Temp.Higher than RDX for most compounds-
Mechanical SensitivityComparable to or less sensitive than RDX-

Table generated from data in the text. bohrium.com

Catalysis and Organocatalysis

Role as Ligands in Metal-Catalyzed Reactions

The thiol group in this compound and its derivatives makes them effective ligands in metal-catalyzed reactions. Specifically, 1H-1,2,3-triazole-4,5-dithiolates have been synthesized and used to form complexes with various transition metals, including those from group 10 (Nickel, Palladium, Platinum) as well as Titanium and Cobalt. rsc.orgmdpi.com These dithiolate ligands coordinate with the metal center, and the resulting complexes have been fully characterized, including through single-crystal X-ray diffraction. rsc.org

The electronic properties of these metal complexes have been studied using techniques like cyclic voltammetry and UV/vis spectroscopy. rsc.org These studies indicate that the electronic influence of the triazole backbone on the metal center is somewhat limited. rsc.org Coordination experiments have focused on achieving regioselective dithiolate coordination over N-coordination. mdpi.com The versatility of these ligands is further demonstrated by the synthesis of complexes with different metal moieties such as [(dppe)M] (where M = Ni, Pd, Pt), [(PPh3)2Pt], and [(η5-C5H5)Co]. mdpi.com This body of research underscores the potential of this compound derivatives as tunable ligands for a range of metal-catalyzed processes.

Organocatalytic Systems

Agrochemical Applications (e.g., Plant Protection Fungicides, Chelating Agents)

Derivatives of triazoles are well-established in the agricultural sector for their potent biological activities. While research specifically detailing the direct application of this compound is limited, its structural analogs and derivatives have shown significant promise, particularly as fungicides.

Plant Protection Fungicides:

The triazole moiety is a critical component in a major class of fungicides that function by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. This inhibition is achieved through the binding of the triazole ring to the heme iron in the active site of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for ergosterol production. This disruption of the fungal cell membrane leads to the cessation of fungal growth.

Research into novel fungicides has explored the synthesis of various 1,2,3-triazole derivatives. For instance, oleanane-type triterpene conjugates with a 1H-1,2,3-triazole core have been synthesized and evaluated for their fungicidal activity against a range of plant pathogens. nih.gov Several of these compounds exhibited significant antifungal effects against Sclerotinia sclerotiorum. nih.gov The structure-activity relationship studies of these derivatives help in the design of more potent and selective fungicides.

The development of new fungicidal agents is crucial to combat the emergence of drug-resistant fungal strains. The exploration of derivatives of this compound could lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles.

Bioconjugation Chemistry

The 1,2,3-triazole ring system is a cornerstone of modern bioconjugation, largely due to the advent of "click chemistry." The thiol group in this compound offers an additional reactive handle, making its derivatives versatile tools in this field.

Click Chemistry in Bioconjugation Strategies

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a highly efficient and specific method for forming stable 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.com This reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. nih.gov

The 1,2,3-triazole ring formed through click chemistry serves as a stable and robust linker, connecting different molecular entities. youtube.com This strategy has been widely applied in various areas of bioconjugation, including the labeling of proteins, nucleic acids, and other biomolecules. nih.gov The inertness of the azide (B81097) and alkyne functional groups allows for their incorporation into biomolecules, which can then be selectively reacted to form the triazole linkage. nih.gov

While the primary focus of click chemistry is the formation of the triazole ring itself, the functional groups on the starting azide and alkyne can be varied to introduce desired properties. Derivatives of this compound could be synthesized to participate in these reactions, with the thiol group available for subsequent modifications or to impart specific properties to the final conjugate.

Formation of Oligonucleotide Conjugates

The conjugation of oligonucleotides with other molecules, such as peptides, lipids, or carbohydrates, is a key strategy to enhance their therapeutic potential and cellular uptake. nih.govresearchgate.net While traditional methods for oligonucleotide conjugation have limitations in terms of stability and ease of synthesis, click chemistry and thiol-based reactions offer robust alternatives. nih.govresearchgate.net

Thiol-functionalized molecules can be efficiently conjugated to oligonucleotides bearing suitable reactive partners. nih.govresearchgate.netnih.gov For instance, a metal-free thiol-ene click reaction can be used to link thiol-bearing molecules to oligonucleotides modified with a vinylpyrimidine linker. nih.govresearchgate.net This approach allows for the biocompatible and efficient generation of oligonucleotide conjugates. nih.govresearchgate.net

Derivatives of this compound could serve as the thiol-bearing moiety in such conjugation strategies. The resulting oligonucleotide conjugate would incorporate the stable triazole ring, potentially enhancing its biological properties. The synthesis of oligonucleoside and oligosaccharide analogues fused with a 1,2,3-triazole ring has been achieved through Cu(I)-catalyzed 1,3-dipolar cycloaddition, demonstrating the feasibility of incorporating this heterocyclic core into nucleic acid structures. researchgate.net

Selective Bioconjugation with Biomolecules (e.g., Tyrosine Residues)

Site-specific modification of proteins is crucial for the development of targeted therapeutics and diagnostic tools. While cysteine and lysine (B10760008) residues are commonly targeted for bioconjugation, tyrosine is emerging as an attractive alternative due to its lower abundance and surface exposure. nih.gov

A "tyrosine-click" reaction utilizing 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) allows for the selective labeling of tyrosine residues. nih.gov This reaction is chemoselective and can be performed under mild conditions. nih.gov While this specific example involves a 1,2,4-triazole derivative, the principle of targeting tyrosine with reactive triazole compounds is established.

Derivatives of this compound could potentially be designed to react selectively with tyrosine or other amino acid residues. The development of novel reagents for site-specific protein modification is an active area of research, and the unique chemical properties of this compound and its derivatives make them interesting candidates for exploration.

Applications in Medical Imaging (e.g., 19F-MRI, PET Imaging)

The development of targeted contrast agents and radiotracers is essential for advancing medical imaging techniques. The 1,2,3-triazole scaffold has been successfully incorporated into molecules designed for both Positron Emission Tomography (PET) and ¹⁹F Magnetic Resonance Imaging (¹⁹F-MRI).

PET Imaging:

PET is a highly sensitive imaging modality that allows for the visualization and quantification of biological processes in vivo. This is achieved through the use of radiotracers, which are molecules labeled with a positron-emitting isotope. The 1,2,3-triazole ring has been used as a stable core structure for the development of novel PET radiotracers. For example, a 1-(5-chloro-2-methoxybenzyl)-4-phenyl-1H-1,2,3-triazole scaffold was designed for the development of potent and selective inhibitors of the NLRP3 inflammasome, which were then radiolabeled for PET imaging studies. nih.gov These studies demonstrated that the triazole-based radiotracer exhibited rapid and high brain uptake. nih.gov

Furthermore, an ¹⁸F-labeled antagonist based on a 1H-1,2,3-triazole core has been developed as a PET tracer for imaging the GluN2B subunit of N-methyl-D-aspartate (NMDA) receptors in the brain. researchgate.net These examples highlight the utility of the 1,2,3-triazole scaffold in designing brain-penetrant PET imaging agents.

¹⁹F-MRI:

¹⁹F-MRI is an emerging imaging modality that offers the advantage of a lack of background signal in biological tissues, allowing for highly specific visualization of fluorinated contrast agents. nih.govnih.gov A key challenge in the development of ¹⁹F-MRI contrast agents is the synthesis of molecules with a high fluorine content that are also water-soluble and have favorable relaxation properties. nih.govmdpi.com

The 1,2,3-triazole ring, formed via click chemistry, can be used to link fluorine-containing moieties to solubilizing groups or targeting ligands. mdpi.com For instance, a cycloaddition reaction has been used to prepare a contrast agent containing a paramagnetic center and nine chemically equivalent fluorine atoms, with the triazole ring serving as the linker. mdpi.com While direct examples using this compound are not available, its structure provides a versatile platform for the incorporation of fluorine atoms and other functionalities required for the design of novel ¹⁹F-MRI contrast agents.

Q & A

Q. What are the standard synthetic routes for 1H-1,2,3-Triazole-4-thiol, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization of thiosemicarbazide derivatives under alkaline conditions. For example, refluxing thiosemicarbazide in 2N NaOH for 2–3 hours, followed by acidification to pH 3 with HCl, yields the triazole-thiol core . Optimization includes adjusting reaction time, temperature, and catalysts (e.g., InCl₃ for alkylation at the thiol group) . Microwave-assisted synthesis (150 W, 120°C) with ionic liquid-supported nanocatalysts (e.g., TiO₂@ILs) can enhance reaction efficiency and yield .

Q. What spectroscopic and analytical methods are used to confirm the structure of this compound derivatives?

Key methods include:

  • 1H/13C-NMR : To confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • IR spectroscopy : Detection of S–H (~2550 cm⁻¹) and N–H (~3400 cm⁻¹) stretches .
  • Elemental analysis : Matching calculated vs. experimental C/H/N/S percentages to verify stoichiometry .
  • X-ray crystallography : SHELXL refinement for resolving bond lengths and angles in crystalline derivatives .

Q. What are the common biological targets explored for this compound?

this compound derivatives exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via thiazole-triazole hybrid structures .
  • Antiviral potential : As PXR receptor modulators or nucleoprotein inhibitors in influenza A .
  • Enzyme inhibition : Alpha-amylase/alpha-glucosidase for antidiabetic applications .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for triazole-thiol derivatives?

Discrepancies in reactivity or stability often arise from tautomerism (e.g., thiol ↔ thione forms). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict the dominant tautomer and validate spectral data . Natural Bond Orbital (NBO) analysis further explains hyperconjugative interactions affecting stability . For crystallographic conflicts, SHELX refinement with high-resolution data (e.g., twinned crystals) improves accuracy .

Q. What strategies mitigate low yields in nucleophilic substitution reactions at the thiol group?

Challenges include competing oxidation or disulfide formation. Methodological solutions:

  • Protecting groups : Use trityl or acetyl groups to shield the thiol during synthesis .
  • Catalysts : InCl₃ or CuI to accelerate alkylation with halides .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

Q. How do structural modifications (e.g., isosteric substitution) impact bioactivity?

Replacing 1,2,4-triazole with 1H-1,2,3-triazole alters electronic properties and binding affinity. For example:

  • Increased lipophilicity : Substitution with aryl groups (e.g., 4-fluorophenyl) improves membrane permeability in antimicrobial agents .
  • Steric effects : Bulky substituents (e.g., benzyl) may hinder enzyme active-site access, reducing efficacy .

Key Research Gaps

  • Mechanistic studies : Limited data on triazole-thiol metabolism or toxicity in in vivo models.
  • Multicomponent reactions : Potential for novel derivatives via Ugi or Click chemistry remains underexplored .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.